molecular formula C11H6Cl2N4S B2371681 (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile CAS No. 338775-21-6

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile

Cat. No.: B2371681
CAS No.: 338775-21-6
M. Wt: 297.16
InChI Key: OUPMOQLCUDKXJJ-XVNBXDOJSA-N
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Description

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C11H6Cl2N4S and its molecular weight is 297.16. The purity is usually 95%.
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Scientific Research Applications

1. Corrosion Inhibition

(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile and similar thiadiazole derivatives have been investigated for their potential as corrosion inhibitors. Density functional theory (DFT) calculations and molecular dynamics simulations have demonstrated the effectiveness of these compounds in inhibiting the corrosion of iron. This application is significant in extending the lifespan and ensuring the safety of metallic structures and machinery (Kaya et al., 2016).

2. Antibacterial Activities

Research has also been conducted on thiadiazole derivatives for their antibacterial properties. Studies have shown that certain thiadiazole compounds exhibit antibacterial activities against various pathogens, such as Escherichia coli and Staphylococcus aureus. This opens up potential applications in developing new antibacterial agents (Zhang et al., 2010).

3. Antimicrobial Agents

Further, thiadiazole derivatives, including those similar to (E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile, have been studied for their potential as antimicrobial agents. These compounds have shown effectiveness against a range of microbial strains, suggesting their usefulness in the treatment of infectious diseases (Sah et al., 2014).

4. Anti-Depressant Activity

Interestingly, some thiadiazole derivatives have been synthesized and evaluated for anti-depressant activity. Research has indicated that certain compounds in this category can significantly reduce immobility time, similar to standard anti-depressant drugs. This suggests a potential application in the field of mental health and pharmaceuticals (Yusuf et al., 2008).

5. Structural and Electronic Properties

The structural and electronic properties of thiadiazole derivatives have been extensively studied using techniques like density functional theory (DFT), X-ray diffraction, and spectroscopic methods. These studies provide valuable insights into the molecular structure, which is crucial for designing new chemical entities for specific applications, such as in materials science and nanotechnology (Kerru et al., 2019).

Properties

IUPAC Name

(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4S/c12-8-2-1-6(9(13)4-8)3-7(5-14)10-16-17-11(15)18-10/h1-4H,(H2,15,17)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPMOQLCUDKXJJ-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C(\C#N)/C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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